molecular formula C24H44O2 B14433628 2-Hydroxytetracosa-8,16-dienal CAS No. 76261-05-7

2-Hydroxytetracosa-8,16-dienal

Cat. No.: B14433628
CAS No.: 76261-05-7
M. Wt: 364.6 g/mol
InChI Key: JVMJJMSOVRQQFP-UHFFFAOYSA-N
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Description

2-Hydroxytetracosa-8,16-dienal is an organic compound with the molecular formula C24H44O2 It is a long-chain aldehyde with hydroxyl and diene functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxytetracosa-8,16-dienal can be achieved through several methods. One common approach involves the oxidative cleavage of alkenes. For instance, ozonolysis of a suitable diene precursor followed by reductive workup can yield the desired aldehyde. Another method involves the oxidation of primary alcohols using reagents such as Dess-Martin periodinane or Swern oxidation conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalytic systems to ensure high yield and selectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytetracosa-8,16-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides for esterification, alkyl halides for etherification.

Major Products Formed

    Oxidation: 2-Hydroxytetracosa-8,16-dienoic acid.

    Reduction: 2-Hydroxytetracosa-8,16-dienol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

2-Hydroxytetracosa-8,16-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxytetracosa-8,16-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl and diene functionalities may also participate in redox reactions and other chemical processes, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxytetracosa-8,16-dienal is unique due to its long carbon chain and the presence of both hydroxyl and diene functionalities.

Properties

CAS No.

76261-05-7

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

IUPAC Name

2-hydroxytetracosa-8,16-dienal

InChI

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h8-9,16-17,23-24,26H,2-7,10-15,18-22H2,1H3

InChI Key

JVMJJMSOVRQQFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCCCC=CCCCCCC(C=O)O

Origin of Product

United States

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